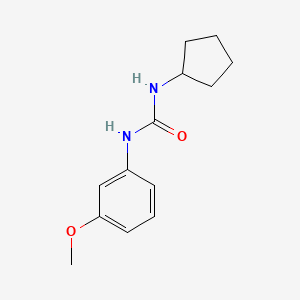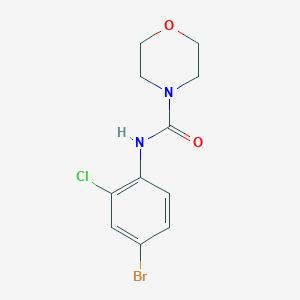![molecular formula C17H27N3O4S B5359402 N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as Boc-DASu, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonyl class of compounds and is widely used in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of Boc-DASu is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes in the body. Specifically, Boc-DASu has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Boc-DASu has a number of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the reduction of oxidative stress, and the modulation of immune function. This compound has also been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-DASu in lab experiments is its high potency and specificity, which allows researchers to study the effects of this compound on specific biochemical pathways and processes. However, one limitation of using Boc-DASu is its potential toxicity, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on Boc-DASu, including the development of new drugs and therapies based on this compound. Other potential areas of research include the study of the mechanisms of action of Boc-DASu and the identification of new targets for this compound. Additionally, further research is needed to determine the safety and efficacy of Boc-DASu in humans.
Métodos De Síntesis
Boc-DASu can be synthesized using a variety of methods, including the reaction of piperidine with N-(benzyloxy)ethyl-4-chlorosulfonylcarbamate. This reaction is typically carried out in the presence of a base, such as triethylamine, and can be performed under mild conditions.
Aplicaciones Científicas De Investigación
Boc-DASu has a wide range of applications in scientific research, particularly in the development of new drugs and therapies. This compound has been shown to be effective in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Boc-DASu has also been used in the development of new antibiotics and antiviral agents.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylmethoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)20-11-8-16(9-12-20)17(21)18-10-13-24-14-15-6-4-3-5-7-15/h3-7,16H,8-14H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXIYFVJGZNWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5359360.png)


![3-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5359380.png)
![5-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5359388.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine](/img/structure/B5359427.png)
![2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)